6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of pyrrolopyridine derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrrolopyridine precursors. The process includes purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds or alkynyl derivatives .
Scientific Research Applications
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: Used in the development of probes for studying biological pathways and protein interactions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXMGLYWFECRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646774 |
Source
|
Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-73-0 |
Source
|
Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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